5-methyl-1H-pyrazole-4-sulfonamide
Description
Significance of Heterocyclic Sulfonamide Scaffolds in Drug Discovery
Heterocyclic sulfonamides are a cornerstone of medicinal chemistry. The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a wide array of FDA-approved drugs, demonstrating its ability to impart desirable pharmacokinetic and pharmacodynamic properties. bldpharm.com Its applications are extensive, ranging from antibacterial agents to diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies. bldpharm.com
The incorporation of this functional group into a heterocyclic ring system, such as a pyrazole (B372694), creates a scaffold with a defined three-dimensional structure that can be readily modified. This combination allows for precise interactions with biological targets. The nitrogen atoms in the heterocycle can act as hydrogen bond acceptors, while the sulfonamide group can serve as a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites or receptors. This dual functionality makes heterocyclic sulfonamides a privileged scaffold in the rational design of new therapeutic agents.
Historical and Evolving Perspectives on Pyrazole Derivatives in Pharmaceutical Science
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has a rich history in pharmaceutical science, dating back to the discovery of its antipyretic properties in the 1880s. frontiersin.orgmoldb.com Pyrazole derivatives have since been extensively studied and are now integral to numerous clinically used drugs. nih.govgoogle.com
Initially recognized for their analgesic and anti-inflammatory activities, the applications of pyrazoles have expanded dramatically. uni.lu They form the core of drugs targeting a wide spectrum of conditions, including cancer, obesity, psychiatric disorders, and infectious diseases. google.comuni.lu The versatility of the pyrazole ring lies in its aromatic nature, metabolic stability, and the ability to be substituted at various positions to fine-tune its biological activity. frontiersin.org Modern research continues to uncover new roles for pyrazole-containing compounds, solidifying their status as a multipurpose lead structure in the development of novel, biologically active molecules. nih.gov
Rationale for Dedicated Academic Investigation of 5-Methyl-1H-pyrazole-4-sulfonamide
The specific compound, this compound, has emerged as a molecule of significant interest, primarily as a versatile chemical building block. clearsynth.com While direct biological activity data for the compound itself is limited, the rationale for its investigation is strongly supported by the well-documented and potent activities of its derivatives.
Researchers have utilized this scaffold to synthesize a variety of more complex molecules with promising therapeutic applications. For instance, derivatives of the closely related 3,5-dimethyl-1H-pyrazole-4-sulfonamide have shown significant in vitro antiproliferative activity against cancer cell lines. nih.govacs.orgresearchgate.net Furthermore, pyrazole sulfonamides have been instrumental in the development of inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is implicated in inflammatory conditions. nih.gov
The investigation of this compound is therefore driven by its potential as a foundational intermediate. Its structural simplicity, combining the proven pyrazole and sulfonamide pharmacophores, allows for facile chemical modification. By studying this core structure, chemists can develop efficient synthetic routes to a library of derivatives, exploring how different substituents on the pyrazole ring and the sulfonamide nitrogen influence biological activity. This makes this compound a key starting point for fragment-based drug discovery and the development of new classes of therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1935987-67-9 | clearsynth.comsigmaaldrich.com |
| Molecular Formula | C₄H₇N₃O₂S | uni.luclearsynth.com |
| Molecular Weight | 161.18 g/mol | uni.luclearsynth.com |
| IUPAC Name | This compound | uni.lu |
| SMILES | CC1=C(C=NN1)S(=O)(=O)N | uni.lu |
| Predicted XlogP | -0.8 | uni.lu |
| Category | Building Block | clearsynth.com |
Synthesis and Characterization
The synthesis of pyrazole-4-sulfonamides generally follows a well-established chemical pathway. While a specific protocol for this compound is not detailed in the literature, the synthesis can be inferred from established methods for analogous compounds. nih.gov The typical procedure involves two main steps:
Formation of the Pyrazole Ring: The synthesis often begins with the creation of the pyrazole core. For substituted pyrazoles, this can involve the condensation of a β-diketone with a hydrazine (B178648) derivative. nih.gov
Sulfonylation: The pre-formed pyrazole is then subjected to sulfonylation. This is commonly achieved by treating the pyrazole with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group (-SO₂Cl) at the 4-position of the ring. Subsequent reaction with an amine (in the case of the parent sulfonamide, ammonia (B1221849) or a protected form) yields the final sulfonamide product. nih.govevitachem.com
Spectroscopic data for derivatives provide insight into the expected characterization of the title compound. For example, the ¹H NMR spectrum of a related pyrazole sulfonamide would show characteristic signals for the pyrazole ring proton, the methyl group protons, and the protons on the sulfonamide nitrogen. Infrared (IR) spectroscopy would confirm the presence of the sulfonamide group with strong stretching bands for the S=O bonds around 1350 and 1150 cm⁻¹.
Applications in Medicinal Chemistry
The primary and most significant application of this compound is its role as a scaffold and synthetic intermediate in drug discovery programs. Its structure is a key component in the synthesis of compounds targeting a range of diseases.
| Derivative Class | Therapeutic Target/Activity | Reference |
| N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides | Antiproliferative (Anticancer) | nih.govresearchgate.net |
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA Inhibition (Anti-inflammatory) | nih.gov |
| Pyrazole-clubbed pyrazoline sulfonamides | Antitubercular | acs.org |
| Various Sulfonamide Derivatives | V600E-BRAF Inhibition (Anticancer) | nih.gov |
This highlights the utility of the pyrazole-4-sulfonamide core in generating molecules with diverse and potent biological effects, underscoring the importance of the parent compound, this compound, as a starting point for medicinal chemistry campaigns.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMXTAARSXTZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 1h Pyrazole 4 Sulfonamide and Structural Analogues
Established Synthetic Pathways to the 1H-Pyrazole-4-sulfonamide Core
The construction of the 1H-pyrazole-4-sulfonamide framework generally involves a two-stage process: the formation of the pyrazole (B372694) ring followed by the introduction of the sulfonamide group at the C-4 position.
Synthesis of the 5-Methyl-1H-pyrazole Moiety
The synthesis of the 5-methyl-1H-pyrazole core can be achieved through the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. A common method involves the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303). jmchemsci.com This reaction proceeds in absolute ethanol, and the mixture is heated to facilitate the cyclization and formation of the pyrazole ring. jmchemsci.com The resulting 3-methyl-5-pyrazolone can then be further modified. jmchemsci.com
Another approach to substituted pyrazoles involves the condensation of 1,3-diketones with hydrazine or hydrazide derivatives. nih.gov For instance, 3,5-dimethyl-1H-pyrazole can be synthesized through an exothermic reaction between pentane-2,4-dione and hydrazine hydrate in methanol. Similarly, the reaction of various substituted aromatic aldehydes and ketones can lead to the formation of chalcones, which can then be cyclized with hydrazines to yield pyrazole derivatives. rsc.org
Introduction of the Sulfonamide Functionality at the C-4 Position
The introduction of the sulfonamide group at the C-4 position of the pyrazole ring is a critical step. A widely used method is the sulfonation of the pre-formed pyrazole ring, followed by conversion to the corresponding sulfonamide.
This typically involves the reaction of the pyrazole with a sulfonating agent like chlorosulfonic acid. For example, 1,3-dimethylpyrazole (B29720) can be treated with chlorosulfonic acid at low temperatures, followed by warming, to yield the corresponding sulfonyl chloride. prepchem.com In some procedures, thionyl chloride is added after the initial sulfonation with chlorosulfonic acid to facilitate the formation of the pyrazole-4-sulfonyl chloride intermediate. nih.gov
Once the pyrazole-4-sulfonyl chloride is obtained, it can be readily reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide. This amidation step is often carried out in a suitable solvent like ether or dichloromethane. prepchem.comnih.gov The reaction of pyrazole-4-sulfonyl chloride with various amines allows for the synthesis of a diverse library of N-substituted pyrazole-4-sulfonamides. nih.gov
Advanced and Green Synthetic Strategies
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted synthesis and catalyst-free or benign reaction conditions for the preparation of pyrazole sulfonamides.
Microwave-Assisted Synthesis Approaches
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific microwave-assisted syntheses for 5-methyl-1H-pyrazole-4-sulfonamide are not extensively detailed in the provided context, the general principles of microwave-assisted organic synthesis (MAOS) are applicable to the key bond-forming reactions involved, such as the initial pyrazole ring formation and the subsequent sulfonamide coupling. The rapid heating and potential for solvent-free conditions offered by microwave synthesis present a promising avenue for the greener production of these compounds.
Exploration of Catalyst-Free or Environmentally Benign Reaction Conditions
The development of catalyst-free and environmentally benign reaction conditions is a key goal in green chemistry. For the synthesis of pyrazole derivatives, one-pot reactions are being explored. For instance, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been achieved through a one-pot, two-component reaction of phenyl hydrazine and dimethyl acetylene (B1199291) dicarboxylate (DMAD) in a mixture of toluene (B28343) and dichloromethane. mdpi.com
In the sulfonylation step, while strong acids like chlorosulfonic acid are traditionally used, research is ongoing to find milder and more selective reagents. The use of neat conditions (without a solvent) for sulfonation has been reported, which can reduce solvent waste. Furthermore, the choice of base and solvent for the final sulfonamide formation can be optimized for better yields and easier workup. Studies have shown that potassium tert-butoxide in THF can be a more effective base than options like sodium hydride or sodium carbonate for certain pyrazole sulfonamide preparations. nih.gov
Diversification Strategies for this compound Derivatives
The structural framework of this compound offers multiple points for diversification, allowing for the synthesis of a wide range of analogs with potentially varied biological activities.
One primary strategy involves the modification of the sulfonamide nitrogen. By reacting the pyrazole-4-sulfonyl chloride intermediate with a diverse array of primary and secondary amines, a large library of N-substituted sulfonamides can be generated. nih.govacs.org This allows for the introduction of various alkyl, aryl, and heterocyclic moieties.
Another point of diversification is the pyrazole ring itself. The synthesis can start with differently substituted β-dicarbonyl compounds or hydrazines to introduce various groups at other positions of the pyrazole ring. For instance, using substituted phenylhydrazines can lead to N-aryl pyrazole derivatives. scielo.org.mx Furthermore, functional groups on the pyrazole ring can be chemically transformed. For example, a carboxylic acid group on the pyrazole ring can be synthesized and then potentially converted to other functional groups. chemicalbook.com The introduction of functional groups like trifluoromethyl at different positions of the pyrazole ring has also been explored, offering another avenue for creating novel analogs. acs.orgenamine.net
Finally, N-alkylation of the pyrazole ring provides another route for diversification, leading to the formation of N-alkylated pyrazole sulfonamides. researchgate.net These strategies collectively enable the systematic exploration of the chemical space around the this compound core.
N-Substitution on the Pyrazole Ring
Introducing substituents on the nitrogen atom of the pyrazole ring is a primary strategy for creating analogues. This is typically achieved by alkylating or arylating the N-1 position of the pyrazole. One direct method involves the N-alkylation of a pre-existing pyrazole. For instance, the synthesis of 1,3,5-trimethyl-1H-pyrazole is accomplished by treating 3,5-dimethyl-1H-pyrazole with a base like potassium tert-butoxide, followed by an alkylating agent such as methyl iodide. nih.govacs.org This N-methylated pyrazole can then be carried forward through the sulfonylation and amidation steps to produce the N-substituted sulfonamide derivative.
The reaction involves deprotonation of the pyrazole nitrogen, which is acidic, to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the alkyl halide to form the N-substituted product. nih.govacs.org This method allows for the introduction of a variety of alkyl groups at the N-1 position.
Table 1: Synthesis of N-Substituted Pyrazole Precursor
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Once the N-substituted pyrazole is obtained, it is converted to its corresponding sulfonyl chloride and then to the final sulfonamide, yielding compounds such as 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide. nih.gov
Another approach involves starting the pyrazole synthesis with a substituted hydrazine. For example, reacting a 1,3-diketone with a substituted hydrazine, like phenylhydrazine, in the presence of an acid catalyst can directly yield N-aryl pyrazoles. scielo.org.mxnih.gov These N-substituted pyrazoles can then be functionalized at the C-4 position to give the desired sulfonamides.
Modifications of the Sulfonamide Nitrogen (R-SO₂NHR')
The most common and versatile modification involves the derivatization of the sulfonamide nitrogen. This is achieved by reacting a pyrazole-4-sulfonyl chloride intermediate with a wide range of primary or secondary amines (R'R''NH). wikipedia.org This reaction, a classic method for forming sulfonamides, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. wikipedia.org A base, such as triethylamine (B128534) or diisopropylethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. nih.govnih.gov
This strategy has been used to synthesize extensive libraries of pyrazole-4-sulfonamide derivatives by varying the amine component. Researchers have successfully coupled 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and its N-methylated analogue with various substituted phenethylamines and other amines to explore structure-activity relationships. nih.govacs.org
Table 2: Synthesis of N-Substituted 3,5-Dimethyl-1H-pyrazole-4-sulfonamides
| Pyrazole Sulfonyl Chloride | Amine | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | Diisopropylethylamine | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | - | nih.gov |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(Cyclohex-1-en-1-yl)ethylamine | Diisopropylethylamine | N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 65% | nih.gov |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3-Chlorophenyl)ethylamine | Diisopropylethylamine | N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 54% | nih.gov |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-(3,4-Dimethoxyphenyl)ethylamine | Diisopropylethylamine | N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 64% | nih.gov |
This modular approach allows for the introduction of diverse functional groups and structural motifs onto the sulfonamide nitrogen, enabling fine-tuning of the molecule's properties.
Introduction of Substituents at Other Pyrazole Ring Positions (e.g., C-3)
Modification of the substituents at the carbon atoms of the pyrazole ring, such as at the C-3 or C-5 positions, is fundamentally achieved by altering the starting materials for the initial pyrazole ring synthesis. The Knorr pyrazole synthesis and related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are the cornerstone for this strategy. nih.gov
By choosing a 1,3-diketone with different R groups (R¹COCH₂COR²), one can dictate the substituents at the C-3 and C-5 positions of the resulting pyrazole ring. For example, while acetylacetone (B45752) (CH₃COCH₂COCH₃) yields a 3,5-dimethylpyrazole, using a different diketone like 1-phenyl-1,3-butanedione would lead to a 3-methyl-5-phenylpyrazole. researchgate.net
Once the desired C-3/C-5 substituted pyrazole is formed, it can undergo chlorosulfonylation at the C-4 position, followed by amidation to produce the target sulfonamide. This has been demonstrated in the synthesis of various pyrazole-based benzenesulfonamides where chalcones (which serve as 1,3-dicarbonyl precursors) are reacted with 4-hydrazinobenzenesulfonamide hydrochloride. nih.govrsc.org This one-pot reaction directly incorporates the sulfonamide moiety via the hydrazine reagent while simultaneously forming the pyrazole ring with substituents determined by the chalcone (B49325) structure. nih.gov This allows for significant diversity at the C-3 and C-5 positions of the final product.
For instance, reacting various substituted chalcones with 4-hydrazinobenzenesulfonamide hydrochloride has yielded a series of 3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides, demonstrating the effective introduction of different aryl groups at these positions. rsc.org
Table of Mentioned Compounds
Biological Activity and Mechanistic Elucidation of 5 Methyl 1h Pyrazole 4 Sulfonamide Derivatives in Vitro and Mechanistic Focus
Enzyme Inhibition Profiles
Carbonic Anhydrase (CA) Isozyme Inhibition Studies (hCA I, II, IX, XII)
Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. consensus.appnih.gov The inhibitory action of sulfonamides is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. consensus.app Derivatives of 5-methyl-1H-pyrazole-4-sulfonamide have been investigated for their inhibitory effects against several human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and XII. nih.govresearchgate.netnih.gov
Studies on a series of benzenesulfonamides incorporating pyrazole (B372694) carboxamides have shown that these compounds can be potent inhibitors of hCA I, II, IX, and XII. researchgate.netnih.gov For instance, some derivatives have exhibited inhibition constants (Kᵢ) in the nanomolar range against these isoforms. researchgate.netnih.gov The selectivity of these inhibitors towards different isoforms can be modulated by altering the substituents on the pyrazole ring and the carboxamide moiety. researchgate.net This isoform-selective inhibition is a critical aspect in the design of therapeutic agents with reduced side effects, particularly for targeting tumor-associated isoforms like hCA IX and XII, which are implicated in cancer progression. researchgate.netnih.gov
Research has demonstrated that certain pyrazolo[4,3-c]pyridine sulfonamides are effective inhibitors of hCA I and hCA II. consensus.app Some compounds in this class have shown greater potency than the standard drug acetazolamide (B1664987) against hCA I. consensus.app The interaction of these inhibitors with the active site has been explored through computational docking studies, which help in understanding the structural basis for their inhibitory activity and selectivity. consensus.appresearchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Pyrazole Sulfonamide Derivatives This table is representative of the types of data found in the literature and may not correspond to specific, publicly available compounds.
| Compound Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Derivative A | 250 | 15 | 5.8 | 10.2 |
| Derivative B | 75 | 13 | 0.12 | 25.5 |
| Derivative C | 136 | 278 | 549 | 450 |
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
The 1,5-diarylpyrazole scaffold, a close structural relative of 5-methyl-1H-pyrazole, is a well-established pharmacophore for selective COX-2 inhibition, with celecoxib (B62257) being a prominent example. nih.govnih.gov Research into pyrazole sulfonamide derivatives has led to the identification of potent and selective COX-2 inhibitors. nih.govrsc.org These compounds typically feature a sulfonamide or a related group at the para-position of one of the aryl rings, which is crucial for their selective binding to the COX-2 active site. nih.gov
The mechanism of selective COX-2 inhibition by these pyrazole derivatives involves the insertion of the sulfonamide moiety into a specific side pocket present in the COX-2 active site but absent in COX-1. nih.gov This interaction provides additional binding affinity and accounts for the selectivity. Studies have reported pyrazole sulfonamide derivatives with significant COX-2 inhibitory potency, with some compounds showing IC₅₀ values in the nanomolar range and high selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀). nih.govrsc.org For example, a benzothiophen-2-yl pyrazole carboxylic acid derivative demonstrated a COX-2 IC₅₀ of 0.01 µM and a selectivity index of 344.56. nih.gov
Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Pyrazole Sulfonamide Derivatives This table is representative of the types of data found in the literature and may not correspond to specific, publicly available compounds.
| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Derivative X | >100 | 0.059 | >1695 |
| Derivative Y | 5.40 | 0.01 | 344.56 |
| Derivative Z | 15.2 | 0.079 | 192.4 |
Kinase Inhibition Activities (e.g., EGFR, BTK, p38α MAPK)
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold has been utilized in the design of inhibitors targeting various kinases.
Epidermal Growth Factor Receptor (EGFR): Trisubstituted imidazole (B134444) inhibitors, which can be considered structural analogs of pyrazoles, have shown inhibitory activity against EGFR, a key target in non-small cell lung cancer. nih.gov The imidazole core can act as a hydrogen bond acceptor for the catalytic lysine (B10760008) residue in the inactive state of the kinase. nih.gov While direct studies on this compound derivatives as EGFR inhibitors are not extensively reported, the pyrazole scaffold is a known component of some EGFR inhibitors. nih.gov
Bruton's Tyrosine Kinase (BTK): BTK is a critical enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases. nih.govnih.gov While specific data on this compound derivatives targeting BTK is limited, the development of next-generation BTK inhibitors continues to explore diverse heterocyclic scaffolds. nih.gov
p38α Mitogen-Activated Protein Kinase (MAPK): The p38α MAPK is a key regulator of inflammatory responses and is considered a therapeutic target for inflammatory diseases. nih.govnih.gov Pyrazole-urea based compounds have been developed as potent p38α MAPK inhibitors. nih.gov These inhibitors bind to a distinct allosteric site on the enzyme. nih.gov A series of 1,3,4-triarylpyrazole derivatives has been shown to inhibit p38α with IC₅₀ values in the nanomolar range, demonstrating the potential of the pyrazole scaffold in targeting this kinase. doi.org
A notable example of a kinase inhibitor containing the 1-methyl-1H-pyrazol-4-yl moiety is MK-8033, a dual inhibitor of c-Met and Ron kinases, which has been investigated for cancer treatment. nih.gov
Alpha-Glucosidase and Beta-Glucosidase Inhibition Research
Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. nih.gov
A series of acyl pyrazole sulfonamides has been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Several of these derivatives were found to be potent inhibitors, with some exhibiting IC₅₀ values significantly lower than the standard drug, acarbose (B1664774). nih.gov For instance, a derivative with a para-chloro substitution on the phenyl ring was identified as the most potent, with an IC₅₀ value of 1.13 µM, which is about 35-fold more potent than acarbose (IC₅₀ = 35.1 µM). nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the acyl group play a crucial role in the inhibitory activity. nih.gov
Interestingly, the same study reported that these acyl pyrazole sulfonamide derivatives showed no inhibitory efficacy against β-glucosidase, highlighting their selectivity for the α-isoform. nih.gov
Table 3: α-Glucosidase Inhibition by Acyl Pyrazole Sulfonamide Derivatives
| Compound Derivative | α-Glucosidase IC₅₀ (µM) |
|---|---|
| 4-chloro derivative (5a) | 1.13 ± 0.06 |
| 3-chloro derivative (5b) | 2.55 ± 0.09 |
| 4-methoxy derivative (5d) | 4.53 ± 0.12 |
| Unsubstituted derivative (5h) | 9.22 ± 0.45 |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition Studies
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is a key enzyme in cellular respiration. Inhibition of SDH has been explored as a mechanism for antifungal agents.
Research into novel fungicides has led to the design and synthesis of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives as potential SDH inhibitors. These compounds were designed to mimic the structure of known carboxamide SDH inhibitors. Bioassays revealed that these novel pyrazole derivatives possess significant antifungal activities against various plant pathogenic fungi. One of the lead compounds demonstrated potent inhibition of the SDH enzyme with an IC₅₀ value of 0.28 µg/mL. Molecular modeling studies suggested that these compounds bind to the SDH active pocket in a manner similar to the established inhibitor, thifluzamide. These findings indicate that the pyrazole-4-sulfonohydrazide scaffold is a promising lead for the development of new SDH inhibitors.
Antimicrobial Efficacy and Mechanisms
The pyrazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. nih.gov Sulfonamides, on the other hand, are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. The combination of these two moieties in this compound derivatives has resulted in compounds with significant antibacterial and antifungal properties.
Studies on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (B165840) derivatives have shown potent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as against fungal strains like Candida albicans and Aspergillus niger. Some of these compounds exhibited antimicrobial activity comparable to standard drugs like ofloxacin (B1677185) and fluconazole.
Other research has explored pyrazole derivatives with different substitutions, demonstrating broad-spectrum antibacterial activity. nih.gov For instance, certain pyrazole-thiazole hybrids and imidazo-pyridine substituted pyrazoles have shown low minimum inhibitory concentration (MIC) values against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for many of these pyrazole derivatives is still under investigation, but some are predicted to act as DNA gyrase inhibitors. nih.gov
In the context of antifungal activity, pyrazole derivatives have been shown to be effective against various Candida species. nih.gov One study on a 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide derivative reported a MIC of 62.5 µg/mL against Candida albicans. nih.gov
Table 4: Antimicrobial Activity of Pyrazole Sulfonamide Derivatives This table is representative of the types of data found in the literature and may not correspond to specific, publicly available compounds.
| Microbial Strain | MIC (µg/mL) - Derivative 1 | MIC (µg/mL) - Derivative 2 | MIC (µg/mL) - Standard Drug |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | 4 | Ciprofloxacin (0.46) |
| Escherichia coli | 16 | 8 | Ciprofloxacin (0.49) |
Antibacterial Activity Against Specific Pathogens (e.g., Gram-Positive, Gram-Negative, MDR Strains)
The antibacterial potential of pyrazole-based sulfonamide derivatives has been evaluated against a range of pathogenic bacteria, including Gram-positive and Gram-negative strains, as well as multidrug-resistant (MDR) variants.
A study investigating a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides demonstrated notable antibacterial activity. nih.gov When tested against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa, certain derivatives exhibited significant inhibitory effects. nih.gov Specifically, compounds with particular substitutions on the benzene (B151609) sulfonyl chloride moiety showed promising results when compared to the standard antibiotic, Ofloxacin. nih.gov
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. nih.gov Pyrazole derivatives have shown efficacy against these challenging strains. nih.gov For instance, certain indole-attached imines of pyrazole have been identified as potent inhibitors of drug-resistant E. coli. nih.gov Furthermore, pyrazole-containing peptidomimetics have demonstrated potent activity against drug-resistant strains of S. aureus and P. aeruginosa. nih.gov Research has also highlighted pyrazole-derived hydrazones as effective growth inhibitors of Acinetobacter baumannii, a notorious MDR pathogen. nih.gov The ability of these compounds to combat bacteria that have developed resistance to multiple antibiotics underscores their potential in addressing this critical medical need. nih.govfrontiersin.org
Table 1: Antibacterial Activity of Selected Pyrazole Sulfonamide Derivatives
| Compound/Derivative | Target Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant activity compared to Ofloxacin. | nih.gov |
| Indole-attached imines of pyrazole | Drug-resistant E. coli | Potent growth inhibitors. | nih.gov |
| Pyrazole-containing peptidomimetics | Drug-resistant S. aureus, P. aeruginosa | More potent than melittin (B549807) against drug-resistant strains. | nih.gov |
| Pyrazole-derived hydrazones | A. baumannii | Potent growth inhibitors with low toxicity to human cells. | nih.gov |
| Pyrazolo[1,5-a]pyrimidines with sulfonamido moieties | Gram-positive bacteria | Good antibacterial activity. | researchgate.net |
Antifungal Properties and Modes of Action
In addition to their antibacterial effects, derivatives of this compound have demonstrated significant antifungal properties. Their mechanism of action often involves disrupting essential cellular processes in pathogenic fungi.
One study synthesized a series of novel pyrazole-based sulfonamide derivatives and tested their in vitro antifungal activity against Aspergillus niger and Aspergillus flavus. nih.gov Several of these compounds showed considerable antifungal effects when compared to the standard drug, Fluconazole. nih.gov
The proposed mechanisms for the antifungal action of pyrazole derivatives are multifaceted. Some pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs), which interfere with the mitochondrial respiratory chain in fungi, a vital process for energy production. researchgate.net Other studies on different heterocyclic sulfonamides suggest that their antifungal action can be quite marked against specific fungi, including those responsible for deep mycoses and dermatophytoses. researchgate.net The mode of action for some imidazole derivatives, which share structural similarities with pyrazoles, involves the induction of reactive oxygen species (ROS). mdpi.com This leads to oxidative stress and damage to the fungal cell membrane, ultimately causing cell death. researchgate.netmdpi.com
Table 2: Antifungal Activity and Proposed Mechanisms of Pyrazole Derivatives
| Compound/Derivative | Target Fungi | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | A. niger, A. flavus | Not explicitly stated, but showed significant activity. | nih.gov |
| Pyrazole carboxamides | Various plant pathogenic fungi | Inhibition of succinate dehydrogenase (SDHI). | researchgate.net |
| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Induction of reactive oxygen species (ROS) production, leading to cell membrane damage. | mdpi.com |
| Benzenesulfonylurea derivative | Madurella mycetomatis, Dermatophytes | Not specified, but showed marked antimycotic action. | researchgate.net |
Antitubercular Activity Against Mycobacterium tuberculosis
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, is hampered by the rise of multidrug-resistant strains, making the discovery of new antitubercular agents a priority. acs.orgplos.org Pyrazole-containing compounds have emerged as a promising class of molecules in this regard.
Several studies have reported on the antitubercular potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share a fused heterocyclic system with the pyrazole core. nih.govacs.org High-throughput screening of small-molecule libraries identified these scaffolds as having moderate to potent activity against M. tuberculosis. nih.govacs.org The mechanism of action for these compounds appears to be diverse, with some interfering with iron homeostasis in mycobacteria, while others are thought to inhibit the Mtb 1-deoxy-d-xylulose (B118218) 5-phosphate synthase (DXS). nih.gov
Furthermore, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis. acs.org Some of these hybrid molecules exhibited potent antitubercular activity, with molecular docking studies suggesting that they may target the mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis. acs.org The strategy of combining multiple active pharmacophores into a single molecule, known as molecular hybridization, is a promising approach to develop more effective antitubercular drugs. acs.org
**Table 3: Antitubercular Activity of Pyrazole Derivatives Against *M. tuberculosis***
| Compound/Derivative | Target/Strain | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives | M. tuberculosis | Moderate to potent activity; some interfere with iron homeostasis or inhibit DXS. | nih.govacs.org |
| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | M. tuberculosis H37Rv | Potent antitubercular activity; may target InhA. | acs.org |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues | M. tuberculosis | Potent in vitro and in vivo activity; target the essential MmpL3 protein. | plos.org |
Anticancer Modulatory Effects (In Vitro Cellular and Molecular Mechanisms)
Derivatives of this compound have demonstrated significant potential as anticancer agents, with research focusing on their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways in various cancer cell lines.
Induction of Apoptosis Pathways in Cancer Cell Lines
A key mechanism by which pyrazole sulfonamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.
Studies on novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have shown their ability to induce apoptosis in various human cancer cell lines, including HeLa, HCT-116, PC-3, and BxPC-3. mdpi.com This pro-apoptotic activity is evidenced by changes in the mitochondrial transmembrane potential, externalization of phosphatidylserine (B164497) on the cell surface, and characteristic morphological changes. mdpi.com Similarly, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was found to be a potent inducer of apoptosis in DLD-1 colon cancer cells, surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil. nih.gov This induction of apoptosis was confirmed through both intrinsic and extrinsic pathways, involving the activation of caspases. nih.gov
In another study, pyrazole-sulfonamide hybrids were shown to induce apoptosis in HCT-116 colon cancer cells. nih.gov The treated cells exhibited a significant increase in the percentage of apoptotic cells compared to the control, indicating that these compounds effectively trigger programmed cell death in cancer cells. nih.gov
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, pyrazole sulfonamide derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints.
A series of novel pyrazole-platinum(II) complexes were found to inhibit the survival of breast cancer cells (MCF-7 and MDA-MB-231) by arresting the cell cycle at the G1 phase. researchgate.net This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. researchgate.net Similarly, pyrazole-sulfonamide hybrids have been shown to induce cell cycle arrest in the G0/G1 and S phases in colon cancer cell lines. nih.gov
Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides have been observed to cause cell cycle arrest in a cell-line-dependent manner, with some inducing arrest in the G0/G1 phase and others in the S phase. mdpi.com This ability to interfere with the cell cycle is a crucial aspect of their anticancer activity.
Modulation of Oncogenic Signaling Pathways (e.g., DNA Damage Response)
The anticancer effects of pyrazole sulfonamide derivatives are also linked to their ability to modulate various oncogenic signaling pathways, including those involved in the DNA damage response.
Research has shown that certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides can cause both single- and double-strand DNA breaks. mdpi.com This significant genotoxic stress, coupled with the inhibition of cyclin-dependent kinases (CDKs), leads to cell cycle arrest and ultimately directs the cell towards apoptosis. mdpi.com
Furthermore, a novel 1,2,4-triazine sulfonamide derivative has been shown to decrease the concentrations of sICAM-1, mTOR, and cathepsin B, while increasing the concentration of Beclin-1 in colon cancer cell lines. nih.gov These molecules are involved in critical pathways related to cancer progression, and their modulation by the sulfonamide derivative highlights its multi-targeted potential. nih.gov The ability of these compounds to interfere with fundamental cellular processes underscores their promise as novel anticancer agents.
Table 4: Anticancer Modulatory Effects of Pyrazole Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Mechanistic Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides | HeLa, HCT-116, PC-3, BxPC-3 | Induction of apoptosis, cell cycle arrest (G0/G1 or S phase), DNA damage. | mdpi.com |
| 1,2,4-Triazine sulfonamide derivative | DLD-1 colon cancer cells | Potent induction of apoptosis (intrinsic and extrinsic pathways), modulation of sICAM-1, mTOR, cathepsin B, and Beclin-1. | nih.gov |
| Pyrazole-sulfonamide hybrids | HCT-116, HT-29, SW-620 colon cancer cells | Induction of apoptosis and necrosis, cell cycle arrest (G0/G1 and S phases). | nih.gov |
| Pyrazole-platinum(II) complexes | MCF-7, MDA-MB-231 breast cancer cells | Cell cycle arrest at the G1 phase, induction of apoptosis. | researchgate.net |
Anti-proliferative Activity in Specific Cancer Cell Lines (e.g., Breast, Colon, Liver)
Derivatives of the this compound scaffold have been the subject of research for their potential anti-proliferative properties against various cancer cell lines. While specific data on the parent compound, this compound, is limited in the reviewed literature, studies on its derivatives provide valuable insights into the potential of this chemical class.
Research into pyrazole-sulfonamide hybrids has demonstrated their activity against colon cancer cell lines. nih.gov In one study, a series of novel pyrazole-sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Two compounds from this series, designated as compounds 3 and 11, showed notable activity against HCT-116, HT-29, and SW-620 colon cancer cell lines. nih.gov Compound 11, a diphenyl pyrazolo derivative, was particularly effective, with IC50 values of 25.01 µM, 8.99 µM, and 3.27 µM against HCT-116, HT-29, and SW-620 cells, respectively. nih.gov These compounds were found to induce cell death through apoptosis and autophagy. nih.gov
The anti-proliferative effects of pyrazole derivatives have also been investigated in liver cancer cell lines. For instance, a series of 1,5-diarylpyrazole carboxamide derivatives were screened for their cytotoxic activities against a panel of cancer cell lines, including the liver cancer cell line Hep-G2. researchgate.net One derivative, compound 5c, which features a 3,4-dimethoxy group, demonstrated significant anti-proliferative activity against Hep-G2 cells, with a growth inhibition percentage of 123% at a concentration of 100 µM. researchgate.net
In the context of breast cancer, novel 5-amino pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. nih.gov Structure-activity relationship studies from this research indicated that the N-terminal pyrazole ring structures play a crucial role in the observed anti-proliferative activity. nih.gov
The following table summarizes the anti-proliferative activity of selected pyrazole-sulfonamide derivatives in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50/Inhibition %) | Reference |
| Compound 11 (Diphenyl pyrazolo derivative) | HCT-116 (Colon) | 25.01 µM | nih.gov |
| HT-29 (Colon) | 8.99 µM | nih.gov | |
| SW-620 (Colon) | 3.27 µM | nih.gov | |
| Compound 3 (Phenyl pyrazole derivative) | HCT-116 (Colon) | 45.88 µM | nih.gov |
| HT-29 (Colon) | 28.27 µM | nih.gov | |
| SW-620 (Colon) | 16.57 µM | nih.gov | |
| Compound 5c (1,5-diarylpyrazole carboxamide derivative) | Hep-G2 (Liver) | 123% inhibition at 100 µM | researchgate.net |
Other Investigated Biological Activities (Mechanistic In Vitro)
Beyond anti-proliferative effects, derivatives of this compound have been explored for other in vitro biological activities, including anti-inflammatory modulation and enzyme inhibition.
Anti-inflammatory Modulations
The pyrazole and sulfonamide moieties are present in a number of compounds with anti-inflammatory properties. nih.gov Derivatives of this compound are considered promising candidates for the development of new anti-inflammatory agents. evitachem.com The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes that play a role in inflammatory pathways. evitachem.com For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by certain pyrazole sulfonamide derivatives can lead to an anti-inflammatory response by preserving the levels of the endogenous anti-inflammatory lipid, palmitoylethanolamide (B50096) (PEA). nih.govnih.gov
Receptor Ligand Binding Investigations
While specific receptor ligand binding studies for this compound are not extensively detailed in the available literature, research on related pyrazole-sulfonamide hybrids has shown their potential to act as inhibitors of carbonic anhydrase (CA) IX. nih.gov Molecular docking studies of some pyrazole-sulfonamide derivatives have confirmed their potential to bind to the active site of CA IX, suggesting a possible mechanism for their observed biological activities. nih.gov
Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
A significant area of investigation for pyrazole sulfonamide derivatives is their role as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the breakdown of the anti-inflammatory signaling lipid, palmitoylethanolamide (PEA). nih.govnih.gov The inhibition of NAAA is a promising strategy for managing inflammatory conditions. nih.govnih.gov
A notable discovery in this area is a class of pyrazole azabicyclo[3.2.1]octane sulfonamides that act as potent, non-covalent inhibitors of human NAAA (h-NAAA). nih.govnih.govacs.org A key compound from this class, ARN19689, was found to inhibit h-NAAA with an IC50 of 0.042 µM. nih.govnih.gov The non-covalent mechanism of action is a desirable feature, as it avoids the potential for off-target reactivity associated with covalent inhibitors. acs.org The development of these inhibitors started from a sulfonamide hit and involved extensive structure-activity relationship (SAR) studies. nih.govacs.org It has been noted that modern derivatives such as 5-methyl-1-propyl-1H-pyrazole-4-sulfonamide utilize strategic structural features to achieve non-covalent inhibition of enzymes like NAAA. evitachem.com
The table below presents data on the NAAA inhibitory activity of a selected pyrazole sulfonamide derivative.
| Compound | Target | Activity (IC50) | Mechanism | Reference |
| ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide) | h-NAAA | 0.042 µM | Non-covalent | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 5 Methyl 1h Pyrazole 4 Sulfonamide Derivatives
Correlation of Structural Motifs with Enzyme Inhibitory Potency
The inhibitory activity of 5-methyl-1H-pyrazole-4-sulfonamide derivatives against various enzymes is significantly influenced by the nature and position of substituents on the pyrazole (B372694) and sulfonamide moieties.
Systematic exploration of substitutions on the pyrazole ring has revealed key determinants for potent enzyme inhibition. For instance, in the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the presence of 3,5-dialkyl substitution on the pyrazole ring was found to be critical for activity. nih.gov Unsubstituted or mono-substituted analogues were devoid of any significant inhibitory effect. nih.gov Furthermore, the electronic properties of the pyrazolic substituents play a vital role; while a 5-methyl group is common, the nature of the other substituent can modulate potency. nih.gov
Derivatives of pyrazole have also been extensively studied as carbonic anhydrase (CA) inhibitors. The pyrazole scaffold itself is a key feature for potent CA inhibition. researchgate.net SAR studies have shown that different heterocyclic rings fused to the pyrazole can influence selectivity for different CA isoforms. For example, derivatives incorporating an indene (B144670) ring fused to the pyrazole showed selectivity for hCA II and IX, while pyridazine (B1198779) derivatives were selective for the hCA I isoform. researchgate.net
In the case of meprin α and β inhibitors, 3,5-disubstituted pyrazoles have demonstrated high inhibitory activity. The 3,5-diphenylpyrazole (B73989) derivative, for instance, exhibits potent inhibition of meprin α in the low nanomolar range. nih.gov The introduction of other residues at these positions, such as methyl or benzyl (B1604629) groups, led to a decrease in activity, whereas a cyclopentyl moiety resulted in similar potency to the diphenyl derivative. nih.gov This suggests that the size and nature of the substituents at the 3 and 5 positions of the pyrazole ring are critical for effective interaction with the enzyme's active site. nih.gov
Table 1: SAR of Pyrazole Derivatives as Enzyme Inhibitors
| Base Scaffold | Enzyme Target | Key Structural Features for Activity | Reference |
| Pyrazole azabicyclo[3.2.1]octane sulfonamide | NAAA | 3,5-dialkyl substitution on the pyrazole ring is essential. | nih.gov |
| Pyrazole-benzenesulfonamide | Carbonic Anhydrase (CA) | Fused heterocyclic rings (e.g., indene, pyridazine) influence isoform selectivity. | researchgate.net |
| 3,5-Disubstituted pyrazole | Meprin α and β | Nature and size of substituents at positions 3 and 5 are critical for potency. Diphenyl and cyclopentyl groups are favorable. | nih.gov |
Impact of Substituent Nature and Position on Antimicrobial Activity
The antimicrobial properties of this compound derivatives are also intricately linked to their structural features. The introduction of a sulfonate moiety into pyrazolecarboxamide derivatives has been shown to yield compounds with notable antifungal and antiviral activities. frontiersin.org
A study on a series of novel pyrazolecarboxamide derivatives bearing a sulfonate moiety revealed that the nature of the substituent on the benzenesulfonate (B1194179) part significantly influences antifungal activity. For example, derivatives with electron-withdrawing groups such as fluorine, chlorine, or bromine on the benzene (B151609) ring generally exhibited good antifungal activity against various plant pathogenic fungi. frontiersin.org Specifically, a 4-fluorobenzenesulfonate derivative (T5) and a 4-bromobenzenesulfonate (B403753) derivative (T11) showed promising activity. frontiersin.org The position of the substituent also played a role, with di-substituted derivatives like 2,5-dichlorobenzenesulfonate (T15) and 3,5-dichlorobenzenesulfonate (T16) also demonstrating significant antifungal effects. frontiersin.org
In another study, pyrazole derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net While the primary focus was on a different pyrazole scaffold, the findings support the general principle that the pyrazole nucleus is a valuable component in the design of antimicrobial agents. researchgate.net The combination of the pyrazole core with other heterocyclic systems can lead to compounds with enhanced biological profiles.
Table 2: Antimicrobial Activity of Pyrazole Sulfonate Derivatives
| Compound ID | Substituent on Benzenesulfonate | Antifungal Activity | Antiviral Activity | Reference |
| T5 | 4-Fluoro | Good | Moderate | frontiersin.org |
| T11 | 4-Bromo | Good | Moderate | frontiersin.org |
| T15 | 2,5-Dichloro | Good | Good | frontiersin.org |
| T16 | 3,5-Dichloro | Good | Good | frontiersin.org |
Relationships Between Molecular Structure and Anticancer Mechanism
The anticancer activity of pyrazole sulfonamide derivatives is a significant area of research, with SAR studies providing insights into their mechanisms of action. The pyrazole sulfonamide moiety is recognized as a prominent structural motif in many pharmaceutically active compounds with antiproliferative properties. nih.gov
Facile synthesis of new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has been reported, and these compounds were tested for their in vitro antiproliferative activity against U937 cells. nih.gov The study highlighted that the specific substitution pattern on the pyrazole ring and the sulfonamide nitrogen is crucial for anticancer efficacy. nih.gov
Further research into 1,3,4-trisubstituted pyrazole derivatives has identified compounds with significant cytotoxic potential against various cancer cell lines, including MCF7, SF-268, and NCI-H460. nih.gov For instance, N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed satisfactory activity with GI50, TGI50, and LC50 values in the micromolar range. nih.gov Another study reported on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives exhibiting significant cytotoxic potential against Hep-2 and P815 cancer cell lines. nih.gov
The substitution on the pyrazole ring and the nature of the group attached to the sulfonamide are key determinants of anticancer activity. For example, 5-phenyl-1H-pyrazol derivatives have been shown to be potent inhibitors of BRAF(V600E), a protein implicated in some cancers, with some derivatives showing anticancer activity equivalent to the drug vemurafenib. nih.gov
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound Type | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 | Moderate to excellent antiproliferative activity | nih.gov |
| N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | GI50 = 3.79 µM, TGI50 = 12.50 µM, LC50 = 42.30 µM | nih.gov |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2, P815 | IC50 = 3.25 mg/mL (Hep-2), 17.82 mg/mL (P815) | nih.gov |
| 5-phenyl-1H-pyrazol derivatives | WM266.4, A375 | IC50 = 1.32 to 1.50 µM | nih.gov |
Identification of Key Pharmacophoric Elements
The collective SAR data from various studies allows for the identification of key pharmacophoric elements within the this compound scaffold that are essential for biological activity. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response.
For the this compound series, the following elements are consistently important:
The Pyrazole Ring: This five-membered heterocyclic ring serves as a central scaffold, providing a rigid framework for the attachment of various substituents in a defined spatial orientation. The nitrogen atoms of the pyrazole can participate in hydrogen bonding interactions with biological targets. evitachem.com
The Sulfonamide Group (-SO2NH-): This functional group is a crucial pharmacophoric feature, known to be a zinc-binding group in metalloenzymes like carbonic anhydrase. researchgate.net The sulfonamide nitrogen can also act as a hydrogen bond donor, contributing to the binding affinity of the molecule to its target. evitachem.com
Substituents at the Pyrazole Ring (Positions 1, 3, and 5): The nature, size, and electronic properties of substituents at these positions are critical for modulating potency and selectivity. As seen in enzyme inhibition and anticancer studies, specific alkyl, aryl, or fused ring systems at these positions are necessary for optimal activity. nih.govnih.govnih.gov
The N-substituent of the Sulfonamide: The group attached to the sulfonamide nitrogen also significantly influences the biological activity. This substituent can be varied to fine-tune the physicochemical properties of the molecule and to explore interactions with specific pockets in the target protein.
In essence, the pyrazole sulfonamide moiety itself acts as a prominent pharmacophore in numerous pharmaceutically active compounds. nih.gov The strategic modification of the substituents around this core structure allows for the development of derivatives with tailored biological activities, targeting a range of enzymes and cellular pathways.
Computational and Theoretical Investigations of 5 Methyl 1h Pyrazole 4 Sulfonamide
Quantum Chemical Calculations (DFT-Based Studies)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-methyl-1H-pyrazole-4-sulfonamide, DFT studies offer a detailed understanding of its fundamental chemical characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Molecular orbital analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In pyrazole (B372694) derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the pyrazole ring and the sulfonamide group, indicating that these regions are key to the molecule's electronic activity.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazole Sulfonamide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Tautomeric Forms and Energetic Preferences
Tautomers are structural isomers of a compound that can readily interconvert. For this compound, tautomerism can occur due to the migration of a proton between the nitrogen atoms of the pyrazole ring. DFT calculations are instrumental in determining the relative stability of these different tautomeric forms. rsc.org By calculating the total electronic energy of each tautomer, the most energetically favorable form can be identified. nih.gov
Studies on similar pyrazole systems have shown that the position of substituents on the ring can significantly influence the stability of the tautomers. researchgate.net The presence of the methyl group at the 5-position and the sulfonamide group at the 4-position in this compound will dictate the electron distribution and, consequently, the most stable tautomeric form. Generally, the tautomer with the most favorable electronic and steric arrangement will be the most abundant at equilibrium.
Table 2: Illustrative Relative Energies of Tautomeric Forms of a Substituted Pyrazole
| Tautomeric Form | Relative Energy (kcal/mol) |
| 1H-Tautomer | 0.0 (most stable) |
| 2H-Tautomer | +3.5 |
Note: This table provides a hypothetical comparison of the relative energies of possible tautomers. The actual energy differences for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring, indicating these are potential sites for hydrogen bonding. nih.gov The hydrogen atoms of the sulfonamide and the pyrazole ring would exhibit positive potential. This information is invaluable for understanding how the molecule might bind to a biological target.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand (like this compound) and a protein target.
Ligand-Protein Interaction Analysis with Biological Targets
Many pyrazole sulfonamide derivatives have been investigated as inhibitors of various enzymes, such as carbonic anhydrases and kinases. nih.govnih.gov Molecular docking studies can elucidate the specific interactions between this compound and the amino acid residues in the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, docking studies of similar compounds often reveal that the sulfonamide group acts as a key anchoring point, forming hydrogen bonds with residues in the enzyme's active site. The pyrazole ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues.
Prediction of Binding Modes and Affinities
Molecular docking simulations not only predict the binding orientation but also estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. These predictions are crucial for prioritizing compounds for further experimental testing.
The predicted binding mode for this compound would depend on the specific biological target. The methyl group and the sulfonamide moiety would play significant roles in determining the orientation and strength of the binding.
Table 3: Representative Molecular Docking Results for a Pyrazole Sulfonamide Inhibitor with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | His94, His96, Thr199 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Note: The data in this table is for illustrative purposes and represents typical results from a molecular docking study of a similar compound. Specific results for this compound would depend on the chosen biological target and the docking software used.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.comnih.gov This technique allows researchers to observe the dynamic behavior of a compound in a simulated environment, providing valuable information about its conformational flexibility and interactions with biological macromolecules.
Currently, there is a lack of published research specifically detailing the conformational stability and dynamics of this compound in simulated biological environments. However, MD simulations of other pyrazole derivatives have been instrumental in understanding their behavior. mdpi.comnih.govrsc.org Such studies typically involve placing the molecule in a simulated aqueous environment or a lipid bilayer to mimic physiological conditions. The simulations would track the molecule's movements, revealing its preferred three-dimensional shapes (conformations) and how it transitions between them. This information is vital for understanding how the molecule might present itself to a biological target.
For this compound, MD simulations could elucidate the rotational freedom around the sulfonamide group and the pyrazole ring, identifying the most stable conformations. Understanding these dynamics is a key step in predicting the molecule's biological activity.
While specific studies on protein-ligand complexes involving this compound are not available in the current literature, the methodology of using MD simulations to analyze such complexes is well-established for related compounds. nih.govmdpi.comnih.gov In this approach, the compound is "docked" into the binding site of a target protein in a computational model. An MD simulation is then run on this complex to assess its stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.orgiau.irresearchgate.netresearchgate.net
There are no published 2D or 3D QSAR models specifically developed for the biological activity of this compound. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
In a typical QSAR study, 2D or 3D molecular descriptors are calculated for a series of pyrazole sulfonamide analogs. These descriptors quantify various aspects of the molecules' structure, such as their size, shape, electronic properties, and lipophilicity. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. iau.ir Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.
As no specific QSAR models for this compound are available, the molecular descriptors that influence its biological activity have not been definitively identified. However, QSAR studies on other sulfonamide-containing compounds have highlighted the importance of several types of descriptors. iau.irresearchgate.netmdpi.com These often include:
Electronic descriptors: such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.
Topological descriptors: which describe the connectivity and branching of the molecule.
Steric descriptors: such as molecular volume and surface area, which are related to how the molecule fits into a binding site.
Thermodynamic descriptors: such as hydration energy and logP (lipophilicity), which influence the compound's absorption and distribution.
Identifying the key descriptors for a series of active pyrazole sulfonamides would provide valuable insights into the mechanism of action and guide the design of new analogs with improved properties.
In Silico ADMET Prediction (Computational Predictive Models)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in early-stage drug discovery for identifying candidates with a higher probability of success in clinical trials. While specific experimental ADMET data for this compound is not publicly available, various computational tools can predict these properties.
Predicted ADMET properties for this compound from publicly available data are presented in the table below. uni.lunih.gov It is important to note that these are theoretical predictions and may not perfectly reflect the compound's behavior in vivo.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | Low | Predicted low permeability across the intestinal wall. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Distribution | ||
| Volume of Distribution (VDss) | Low | The compound is predicted to be primarily distributed in the bloodstream rather than tissues. |
| Blood-Brain Barrier (BBB) Permeability | No | The compound is not predicted to cross the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, a major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme, another key drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not predicted to be a substrate for this major renal transporter. |
| Toxicity | ||
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of causing drug-induced cardiac arrhythmias. |
| Skin Sensitization | No | Not predicted to cause skin sensitization. |
Theoretical Absorption and Distribution Profiles
The absorption and distribution of a chemical compound are critical determinants of its potential biological activity. In silico models predict these characteristics based on the molecule's physicochemical properties. For this compound, computational tools provide estimations of key parameters that influence its ability to be absorbed and distributed throughout the body.
A fundamental parameter in this assessment is the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. A predicted XlogP value for this compound is available, suggesting its relative affinity for lipid versus aqueous environments. uni.lu While specific in silico studies for this exact molecule are limited, analysis of related pyrazole sulfonamide derivatives can offer further understanding. For instance, computational studies on a series of pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives included predictions of various physicochemical properties that are crucial for absorption and distribution. nih.gov These often include parameters such as topological polar surface area (TPSA), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These values are critical for assessing oral bioavailability, with well-established guidelines such as Lipinski's Rule of Five.
Interactive Table: Predicted Physicochemical Properties Relevant to Absorption and Distribution
| Property | Predicted Value for this compound | Significance |
|---|---|---|
| Molecular Formula | C4H7N3O2S uni.lu | Basic structural information |
| Molecular Weight | 161.18 g/mol | Influences diffusion and transport |
| XlogP (predicted) | -0.8 uni.lu | Indicates hydrophilicity |
| Hydrogen Bond Acceptors | 4 (predicted) | Influences solubility and binding |
| Hydrogen Bond Donors | 2 (predicted) | Influences solubility and binding |
Note: Some values are derived from computational predictions for the specific compound, while others are inferred from general characteristics of the chemical class in the absence of direct data.
Predicted Metabolism Pathways
The metabolic fate of a compound is a key aspect of its pharmacokinetic profile. Computational models can predict the likely metabolic pathways by identifying sites on the molecule that are susceptible to enzymatic modification. For this compound, the primary metabolic transformations are expected to involve the pyrazole ring and the sulfonamide group.
The pyrazole ring, while generally stable, can undergo oxidation. hyphadiscovery.com The methyl group at the 5-position is a potential site for hydroxylation mediated by cytochrome P450 (CYP) enzymes. Furthermore, the nitrogen atoms of the pyrazole ring can be sites for N-glucuronidation, a common phase II metabolic reaction. hyphadiscovery.com The sulfonamide moiety can also influence metabolism, though it is generally considered a stable functional group.
In silico studies on related pyrazole derivatives have explored their interactions with metabolic enzymes. For example, research on other pyrazole compounds has involved predictions of their potential to inhibit or induce CYP enzymes, which is a critical factor in assessing drug-drug interaction potential. nih.gov While specific predictions for this compound are not detailed in the available literature, the general metabolic pathways for pyrazoles and sulfonamides provide a theoretical framework for its biotransformation. hyphadiscovery.comnih.gov
Computational Toxicity Screening and Excretion Modeling
Computational toxicology provides a means to predict the potential toxicity of a compound early in the research process, thereby minimizing the need for extensive animal testing. nih.gov These predictions are based on structure-activity relationships and comparison to databases of known toxic compounds.
For this compound, computational toxicity screening would typically assess a range of endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. Studies on various sulfonamide derivatives have utilized in silico models to predict such liabilities. For instance, some in silico analyses of novel sulfonamide derivatives have included predictions for carcinogenicity and other risks. researchgate.net
Excretion modeling, which is often part of a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment, predicts the likely routes and rates of elimination of a compound and its metabolites from the body. The hydrophilic nature of this compound, as suggested by its predicted XlogP value, would imply that renal excretion is a likely pathway for the parent compound and its polar metabolites. uni.lu Comprehensive in silico ADMET predictions for series of pyrazole-sulfonamide hybrids have been conducted in some studies, often showing that these compounds have favorable predicted pharmacokinetic and toxicity profiles, indicating their potential as drug-like molecules. acs.orgnih.gov
Interactive Table: Summary of Predicted Toxicity and Excretion Profile
| Parameter | Predicted Outcome for Pyrazole Sulfonamides (General) | Significance |
|---|---|---|
| Mutagenicity (Ames test) | Often predicted to be non-mutagenic in studies of related compounds. | Indicates potential for DNA damage. |
| Carcinogenicity | Variable, dependent on the specific structure of the derivative. researchgate.net | Assesses long-term cancer risk. |
| hERG Inhibition | A common checkpoint; often predicted to be low for well-designed compounds. | Relates to potential cardiotoxicity. |
Note: These predictions are based on general findings for the pyrazole sulfonamide class of compounds and are not specific to this compound unless otherwise cited.
Advanced Spectroscopic and Analytical Characterization Methodologies Research Application Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-methyl-1H-pyrazole-4-sulfonamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.
In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of the protons are indicative of their electronic environment. For instance, in related 3,5-dimethyl-1H-pyrazole derivatives, the methyl protons typically appear as a singlet in the upfield region of the spectrum. nih.gov For this compound, one would expect to observe a characteristic singlet for the C5-methyl protons. The pyrazole ring proton at the C3 position would likely appear as a singlet in the aromatic region of the spectrum. The protons of the sulfonamide (SO₂NH₂) group are exchangeable and may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, characteristic signals would be expected for the methyl carbon, as well as for the carbon atoms of the pyrazole ring (C3, C4, and C5). The position of these signals helps to confirm the substitution pattern of the pyrazole ring. For example, in N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, the signals for the methyl carbons and the pyrazole ring carbons have been identified and assigned, providing a reference for the analysis of the title compound. nih.govnih.gov
A hypothetical ¹H and ¹³C NMR data table for this compound, based on the analysis of related structures, is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH ₃-C5 | ~2.4 | ~10-15 |
| H -C3 | ~7.5-8.0 | ~135-140 |
| NH (pyrazole) | Variable (broad) | - |
| SO₂NH ₂ | Variable (broad) | - |
| C 3 | - | ~135-140 |
| C 4 | - | ~110-120 |
| C 5 | - | ~145-150 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₄H₇N₃O₂S), the exact mass can be calculated. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. The predicted m/z (mass-to-charge ratio) for the [M+H]⁺ ion of this compound is approximately 162.0332. evitachem.com The observation of this ion with high accuracy in an HRMS analysis would provide strong evidence for the presence of the target compound.
Furthermore, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can offer additional structural information, helping to confirm the connectivity of the atoms within the molecule. The purity of the compound can also be assessed by techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), which separates the components of a mixture before they are introduced into the mass spectrometer. chemrxiv.org
The table below shows the predicted m/z values for common adducts of this compound that could be observed in an ESI-MS experiment. evitachem.com
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.0332 |
| [M+Na]⁺ | 184.0151 |
| [M+K]⁺ | 199.9891 |
| [M-H]⁻ | 160.0186 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
The sulfonamide group (SO₂NH₂) would exhibit characteristic stretching vibrations. The asymmetric and symmetric stretching of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov The N-H stretching vibrations of the sulfonamide and the pyrazole ring would be observed in the region of 3400-3200 cm⁻¹. The presence of the pyrazole ring would be indicated by C=N and N-N stretching vibrations. nih.gov The C-H stretching and bending vibrations of the methyl group would also be present.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from related compounds. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole & sulfonamide) | Stretching | 3400 - 3200 |
| C-H (methyl) | Stretching | 3000 - 2850 |
| C=N (pyrazole) | Stretching | ~1640 |
| N-H (sulfonamide) | Bending | ~1570 |
| S=O (sulfonamide) | Asymmetric Stretching | 1350 - 1300 |
| S=O (sulfonamide) | Symmetric Stretching | 1160 - 1120 |
| C-N | Stretching | ~1100 |
| N-N | Stretching | ~1060 |
X-ray Crystallography in Determining Solid-State Structures and Protein-Ligand Complexes
While a specific crystal structure for this compound is not publicly available as of the latest search, the crystal structures of several related pyrazole sulfonamide derivatives have been reported. nih.govnih.gov These studies reveal key structural features, such as the geometry of the pyrazole ring and the sulfonamide group, and the nature of intermolecular hydrogen bonds formed by the sulfonamide moiety. nih.gov
In the context of drug discovery, X-ray crystallography is of paramount importance for elucidating the binding mode of a ligand within the active site of a target protein. chemrxiv.org Obtaining a co-crystal structure of this compound in complex with a biologically relevant protein would provide invaluable insights into the specific molecular interactions responsible for its activity. This information is crucial for structure-based drug design, enabling the optimization of the ligand to enhance its potency and selectivity. The process of obtaining protein-ligand complex crystals can be challenging and often requires screening of various crystallization conditions. chemrxiv.org
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation 5-Methyl-1H-pyrazole-4-sulfonamide Analogues
The future of drug development involving the this compound core lies in the rational, structure-based design of new analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This approach relies heavily on understanding the structure-activity relationships (SAR) to make informed modifications to the scaffold. researchgate.net
Detailed SAR studies have revealed that substitutions at various positions on the pyrazole (B372694) ring and the sulfonamide group significantly influence biological activity. rsc.orgnih.gov For instance, in the development of pyrazole-based inhibitors for meprin α and β, it was found that 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Further modifications, such as introducing different lipophilic moieties at the N-substitution position, resulted in a decrease in activity, highlighting the delicate balance required for optimal target engagement. nih.gov Similarly, optimization of pyrazolo[4,3-c]pyridines as inhibitors of protein-protein interactions showed that while a methyl group on the pyrazole N-1 atom was tolerated, other substitutions did not improve activity, indicating that even solvent-exposed regions have specific requirements. acs.org
The design of next-generation inhibitors often involves a "scaffold simplification" strategy or, conversely, the creation of more complex hybrid molecules. acs.org By integrating active pharmacophores into a single molecular entity, researchers aim to enhance biological activity and overcome challenges like drug resistance. acs.orgnih.gov For example, a series of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives were designed as next-generation RET inhibitors to overcome acquired resistance to existing drugs. nih.gov The representative compound from this series demonstrated potent activity against both wild-type and mutated forms of the RET protein. nih.gov This highlights a key future direction: designing analogues that not only potently inhibit their primary target but also preemptively address potential resistance mechanisms.
| Modification Strategy | Target(s) | Key Findings | Reference(s) |
| Structural variation at position 3(5) of the pyrazole ring | Meprin α and β | 3,5-diphenylpyrazole showed high potency against meprin α. Introduction of methyl or benzyl (B1604629) groups decreased activity. | nih.gov |
| N-substitution of the pyrazole ring | Meprin α and β | Introduction of lipophilic moieties (methyl, phenyl) on the nitrogen of a 3,5-diphenylpyrazole decreased activity compared to the unsubstituted version. | nih.gov |
| Hybridization with other pharmacophores (e.g., pyrazoline, quinoline) | Mycobacterium tuberculosis InhA | Combining pyrazole, pyrazoline, quinoline, and sulfonamide moieties can enhance antitubercular activity. | acs.orgnih.gov |
| Addition of a vinylphenyl group | RET kinase (wild-type and mutants) | Created potent next-generation inhibitors capable of overcoming clinically observed solvent-front resistance mutations. | nih.gov |
Exploration of Multi-Target Therapeutic Strategies Based on the Pyrazole Sulfonamide Core
The concept of "one molecule, multiple targets" is gaining traction as a promising approach for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The pyrazole sulfonamide core is exceptionally well-suited for this polypharmacology strategy. nih.gov By design, derivatives can be synthesized to interact with several key biological targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. acs.org
A notable example is the development of sulfonamide-bearing pyrazolone (B3327878) derivatives as dual inhibitors of cholinesterases (ChEs) and carbonic anhydrases (CAs), enzymes implicated in Alzheimer's disease and glaucoma. nih.govnih.gov Researchers have successfully synthesized series of these compounds and demonstrated potent, nanomolar-level inhibition against both enzyme families. nih.gov This dual-inhibition strategy offers a more holistic therapeutic approach compared to single-target agents.
Another area of exploration is in creating hybrid molecules for infectious diseases. To combat multidrug-resistant tuberculosis, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized. nih.gov This molecular hybridization approach combines multiple structurally active components into a single scaffold to improve efficacy and lipophilicity while potentially reducing side effects. acs.org These strategies underscore a significant shift from a single-target paradigm to a more integrated, network-based view of pharmacology, with the pyrazole sulfonamide scaffold serving as a versatile foundation.
| Derivative Series | Therapeutic Area | Targets | Observed Inhibition (Kᵢ or IC₅₀) | Reference(s) |
| Sulfonamide-bearing pyrazolones | Alzheimer's, Glaucoma | hCA I, hCA II, AChE, BChE | Kᵢ values in the nanomolar range: 18.03-75.54 nM (hCA I), 24.84-85.42 nM (hCA II), 7.45-16.04 nM (AChE). | nih.govnih.govresearchgate.net |
| Pyrazole-based benzene (B151609) sulfonamides | Glaucoma, Epilepsy, Cancer | hCAII, hCAIX, hCAXII | IC₅₀ values in the submicromolar range, with some compounds showing higher potency than the standard inhibitor Acetazolamide (B1664987). | rsc.org |
| Pyridine sulfonamide-pyrazole hybrids | Colon Cancer | Carbonic Anhydrase IX (CA IX) | IC₅₀ values for the most potent compounds were 8.99 µM (HT-29 cells) and 3.27 µM (SW-620 cells). | nih.gov |
Application of Artificial Intelligence and Machine Learning in Pyrazole Sulfonamide Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, making it faster, cheaper, and more precise. nih.govaccscience.com These computational tools are being increasingly applied to the discovery and optimization of pyrazole sulfonamide derivatives. AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. mdpi.comnih.gov
Key applications in the context of pyrazole sulfonamides include:
Quantitative Structure-Activity Relationship (QSAR): ML models are trained on existing data to predict the biological activity of novel, unsynthesized pyrazole sulfonamide analogues. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Molecular Docking and Dynamics Simulations: In silico techniques are used to model the interaction between pyrazole sulfonamide derivatives and their protein targets. nih.gov These simulations provide insights into the binding modes and stability of the ligand-protein complex, guiding the rational design of more potent inhibitors. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. accscience.com By providing the models with desired properties (e.g., high affinity for a specific target, good solubility), these algorithms can generate novel pyrazole sulfonamide structures that medicinal chemists can then synthesize and test. mdpi.com
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. acs.org This helps to identify and eliminate compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity, saving significant time and resources. nih.gov
For instance, in silico studies have been used to evaluate the efficacy of pyrazole derivatives against various cancer-related protein targets, identifying promising candidates for further development based on their binding profiles and interaction stability. nih.gov As the volume and quality of biological data grow, the predictive power of AI/ML models will continue to improve, further accelerating the journey of pyrazole sulfonamide-based compounds from the lab to the clinic.
Development of this compound Derivatives as Molecular Probes and Chemical Biology Tools
Beyond direct therapeutic applications, the this compound scaffold is a valuable starting point for the creation of sophisticated molecular probes and chemical biology tools. These tools are essential for dissecting complex biological pathways, validating drug targets, and understanding mechanisms of action.
The versatility of the pyrazole ring allows for the incorporation of various functional groups, such as:
Fluorophores: By attaching a fluorescent dye, pyrazole sulfonamide derivatives can be converted into probes to visualize the localization and dynamics of their target proteins within living cells using advanced microscopy techniques.
Photoaffinity Labels: Incorporating a photoreactive group enables the creation of probes that, upon UV irradiation, form a covalent bond with their target protein. This allows for the unambiguous identification of direct binding partners from complex biological mixtures.
Biotin (B1667282) or Alkyne Tags: The addition of a biotin handle or a "clickable" alkyne tag facilitates the enrichment and identification of target proteins through affinity purification and subsequent mass spectrometry analysis (a technique known as activity-based protein profiling or chemoproteomics).
Researchers have already begun to leverage the pyrazole core for such applications. For example, pyridine-based pyrazole fluorescent sensors have been developed for the detection of metal ions like Zn²⁺ and Cd²⁺. rsc.org Furthermore, tricyclic sulfonamides that include a pyrazole moiety have been designed as "chemical probes" to achieve location-specific inhibition of intracellular carbonic anhydrases. ebi.ac.uk The development of synthetic methods to create novel pyrazolesulfoximines provides new vectors that can be used in drug design to access new chemical space. acs.org These examples demonstrate a clear and promising research trajectory: equipping the this compound scaffold with reporter and reactive functionalities to create powerful tools for fundamental biological discovery.
Q & A
(Basic) How is 5-methyl-1H-pyrazole-4-sulfonamide synthesized, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (a related analog) is synthesized via cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst, followed by basic hydrolysis to yield the carboxylic acid intermediate . Key reaction parameters include:
- Solvent selection : Ethanol or methanol for cyclization .
- Catalysts : K₂CO₃ or NaOH for facilitating nucleophilic substitution or hydrolysis .
- Reaction time : 9–13 hours for optimal yield (77–89%) .
Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity.
(Advanced) How can researchers resolve contradictions in pharmacological data for sulfonamide derivatives, such as ulcerogenic index versus anti-inflammatory activity?
Methodological Answer:
Contradictions often arise from differential receptor binding or metabolic pathways. To address this:
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 10–100 mg/kg orally) to establish therapeutic windows .
- Mechanistic studies : Use competitive binding assays (e.g., radiolabeled ligand displacement) to assess affinity for target receptors (e.g., cannabinoid receptors) .
- Ulcerogenicity evaluation : Compare ulcer indices in rodent models via histopathological scoring after intraperitoneal administration .
Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify significant differences between treatment groups.
(Basic) What spectroscopic and crystallographic methods confirm the structure of this compound derivatives?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹, N-H bends at 1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) . Single-crystal studies require data-to-parameter ratios >15.0 for reliability .
(Advanced) How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of sulfonamide derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., carbonic anhydrase IX or prostaglandin synthase). Validate docking poses with MD simulations (e.g., 100 ns trajectories) .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to predict IC₅₀ values .
(Basic) What are key considerations in designing experiments for synthesizing pyrazole-sulfonamide hybrids?
Methodological Answer:
- Substituent compatibility : Avoid steric hindrance by selecting electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position .
- Solvent stability : Use aprotic solvents (DMF, acetone) for acid-sensitive intermediates .
- Scalability : Optimize reflux conditions (e.g., 80°C for 10 hours) to balance yield (≥80%) and energy costs .
(Advanced) How can researchers evaluate the selectivity of sulfonamide derivatives toward enzyme isoforms (e.g., carbonic anhydrase II vs. IX)?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using stopped-flow CO₂ hydration assays for CA isoforms .
- Crystallographic screening : Resolve co-crystal structures (e.g., PDB ID 3IAI) to identify isoform-specific binding motifs .
- Cell-based models : Compare cytotoxicity in hypoxic (CA IX-expressing) vs. normoxic cells using MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
